

synthesis pathway for Brilliant Orange compound

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Compound of Interest

Compound Name: *Brilliant Orange*

Cat. No.: *B13756036*

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An in-depth technical guide to the synthesis of Brilliant Orange H (Acid Orange 17), a significant azo dye, is presented for researchers, scientists, and professionals in drug development. This document outlines the core synthesis pathway, provides detailed experimental protocols adapted from analogous, well-documented procedures, and presents quantitative data in a structured format.

Synthesis Pathway Overview

The synthesis of Brilliant Orange H is a classic example of azo dye formation, involving a two-stage reaction sequence.^{[1][2]} The process begins with the diazotization of an aromatic primary amine, followed by an azo coupling reaction with an electron-rich coupling agent.^[1]

- **Diazotization:** The synthesis starts with the conversion of the primary aromatic amine, 2,4-Dimethylbenzenamine, into a diazonium salt. This reaction is conducted in the presence of nitrous acid (HNO_2), which is typically generated *in situ* from sodium nitrite (NaNO_2) and a strong mineral acid like hydrochloric acid (HCl).^{[1][3]} The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.^{[1][3]}
- **Azo Coupling:** The unstable diazonium salt is then immediately reacted with the coupling component, 6-Hydroxynaphthalene-2-sulfonic acid.^{[1][3]} In this electrophilic aromatic substitution reaction, the diazonium salt acts as the electrophile, attacking the electron-rich naphthalene ring system to form the stable azo compound, Brilliant Orange H.^[1]

Data Presentation

The key components and their physicochemical properties involved in the synthesis of Brilliant Orange H are summarized below.

Table 1: Reactant Specifications

Compound Name	Role	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)
2,4-Dimethylbenzamine	Diazo Component	2,4-Dimethylaniline	C ₈ H ₁₁ N	121.18
6-Hydroxynaphthalene-2-sulfonic acid	Coupling Component	6-Hydroxy-2-naphthalenesulfonic acid	C ₁₀ H ₈ O ₄ S	224.23
Sodium Nitrite	Diazotizing Agent	Sodium Nitrite	NaNO ₂	69.00

| Hydrochloric Acid | Acid Catalyst | Hydrochloric Acid | HCl | 36.46 |

Table 2: Product Specifications

Compound Name	IUPAC Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Brilliant Orange H	sodium;5-[(2,4-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate	52749-23-2	C ₁₈ H ₁₅ N ₂ NaO ₄ S	378.40[3]

| Brilliant Orange H | sodium;5-[(2,4-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate | 52749-23-2 | C₁₈H₁₅N₂NaO₄S | 378.40[3] |

Experimental Protocols

Due to the limited availability of specific experimental data for Brilliant Orange H, the following protocols are adapted from the well-documented synthesis of Orange II, a structurally similar

azo dye.[1][3] These procedures provide a robust framework for the synthesis.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Aromatic amines and their derivatives can be toxic; handle them with care in a well-ventilated fume hood.
- Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
- Concentrated acids and bases are corrosive. Handle with extreme caution.

Part A: Diazotization of 2,4-Dimethylbenzenamine

- In a 125-mL Erlenmeyer flask, prepare a solution of 2,4-Dimethylbenzenamine. For a molar equivalent based on the Orange II synthesis (e.g., ~2.4g), adjust the mass according to its molecular weight.
- In a separate 250-mL beaker, prepare an acidic ice solution by combining approximately 10-12 ice chunks with 2.5 mL of concentrated HCl.[3]
- Dissolve 1.0 g of sodium nitrite in a minimal amount of cold water.[3]
- Slowly add the sodium nitrite solution to the chilled 2,4-Dimethylbenzenamine solution with constant stirring, while maintaining the temperature between 0-5 °C using an ice bath.
- Slowly and carefully add this amine/nitrite mixture to the acidic ice solution with continuous stirring. A precipitate of the diazonium salt should form. This resulting suspension is used immediately in the next step.[3]

Part B: Azo Coupling to Synthesize Brilliant Orange H

- In a 400-mL beaker, dissolve a molar equivalent of 6-Hydroxynaphthalene-2-sulfonic acid (~1.8g adjusted for molecular weight) in 10 mL of a cold 10% sodium hydroxide (NaOH) solution with stirring.[3]

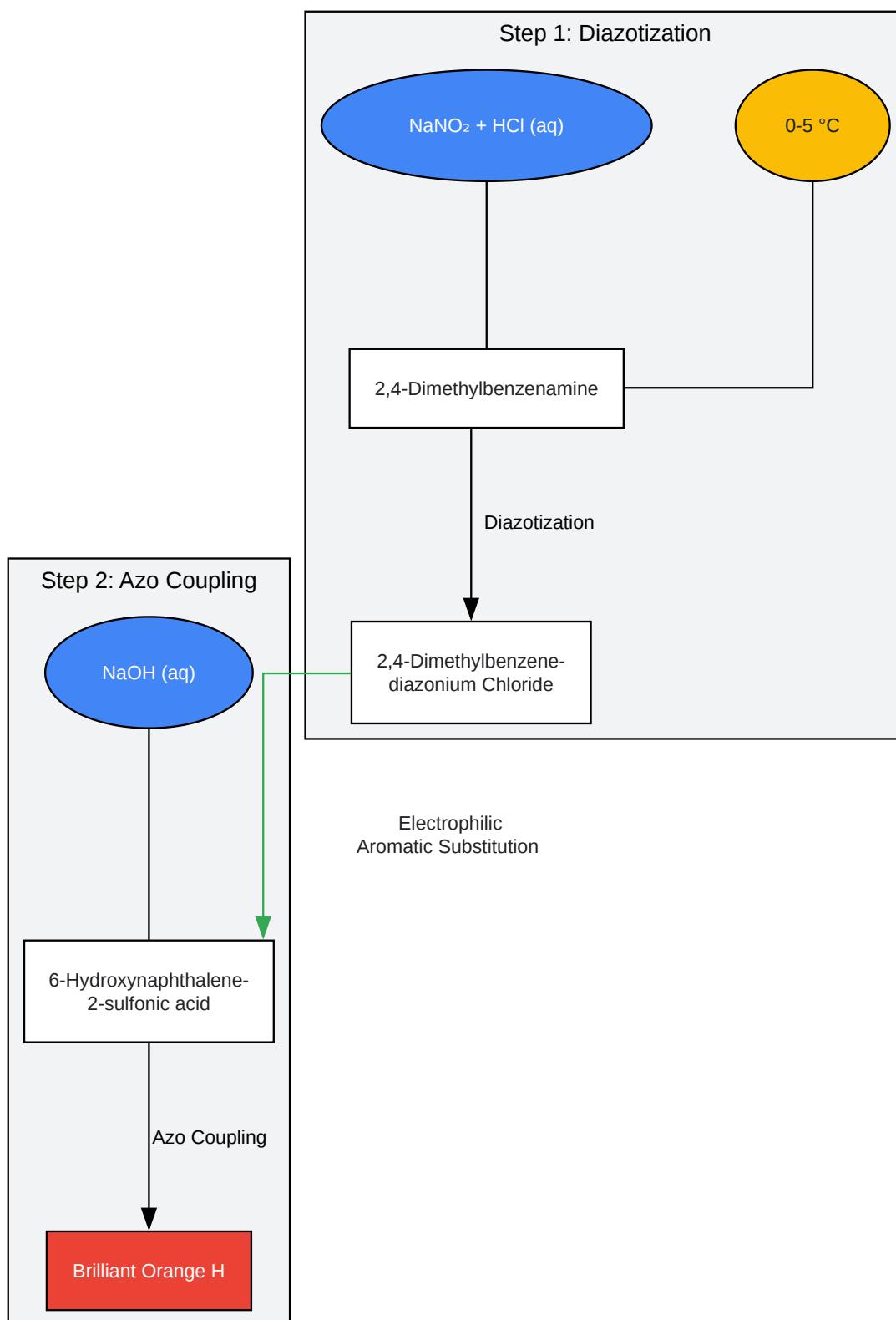
- While stirring continuously, slowly pour the cold diazonium salt suspension from Part A into the alkaline solution of the coupling agent.[3]
- A colored precipitate of Brilliant Orange H should form immediately. Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the coupling reaction is complete.[3]

Part C: Isolation and Purification (Salting Out)

- Gently heat the reaction mixture on a hot plate until the solid dye dissolves.[3]
- Add approximately 5 g of sodium chloride (NaCl) to the hot solution and continue heating and stirring until the salt dissolves. This process, known as "salting out," decreases the solubility of the organic dye in the aqueous solution.[3]
- Allow the solution to cool slowly to room temperature, then chill it further in an ice bath to maximize the precipitation of the dye.[3]
- Collect the solid Brilliant Orange H crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold, saturated NaCl solution to remove impurities.
- Allow the product to air dry. For higher purity, the crude dye can be recrystallized from a minimal amount of hot water.

Mandatory Visualization

The overall synthesis pathway is depicted in the following diagram.

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Caption: Reaction pathway for the synthesis of Brilliant Orange H.

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